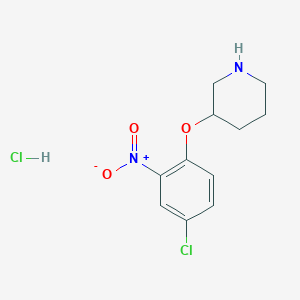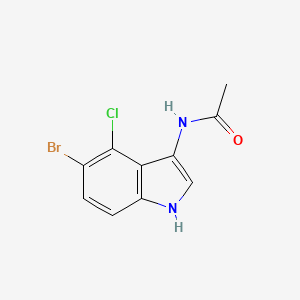
4-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride
Overview
Description
“4-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride” is a chemical compound with the molecular formula C12H26Cl2N2 . It has a molecular weight of 269.25424 . The IUPAC name for this compound is 3-methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride .
Molecular Structure Analysis
The InChI code for “4-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride” is 1S/C12H24N2.2ClH/c1-11-3-2-8-14(9-11)10-12-4-6-13-7-5-12;;/h11-13H,2-10H2,1H3;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride” include a molecular weight of 269.26 and a molecular formula of C12H26Cl2N2 . More specific properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Chemical and Pharmacological Insights
Ohmefentanyl and Stereoisomer Chemistry : Ohmefentanyl, closely related to the compound of interest, demonstrates significant variations in biological activities across its stereoisomers. These variations are crucial for understanding ligand-receptor interactions and developing pharmacophores for opioid receptors. This research illuminates the compound's structural and stereochemical implications on biological efficacy, offering a pathway for designing more refined and specific therapeutic agents (Brine et al., 1997).
Ligand Synthesis for D2-like Receptors : Arylcycloalkylamines, including phenyl piperidines, exhibit a key role in enhancing the potency and selectivity of binding affinity at D2-like receptors. This study showcases the compound's relevance in synthesizing agents with potential antipsychotic properties, underscoring its importance in drug design and development for neurological disorders (Sikazwe et al., 2009).
Synthetic Routes for Vandetanib : The synthesis of vandetanib, a therapeutic agent, involves key intermediates related to the chemical class of the compound of interest. Understanding these synthetic routes offers insights into the manufacturing of clinically valuable drugs, highlighting the compound's role in industrial-scale pharmaceutical synthesis (Mi, 2015).
Piperidine Alkaloids in Medicinal Chemistry : Piperidine alkaloids, which include structures similar to the compound , play a crucial role in drug research due to their diverse therapeutic applications. This review emphasizes the significance of the piperidine nucleus in developing new therapeutic profiles, demonstrating the compound's foundational role in medicinal chemistry (Singh et al., 2021).
properties
IUPAC Name |
4-methyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-11-4-7-14(8-5-11)10-12-3-2-6-13-9-12;;/h11-13H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBADNEYKWKTPDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1456132.png)

![3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456134.png)

![4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1456138.png)

![2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456141.png)

![Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456145.png)


![{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid](/img/structure/B1456150.png)
